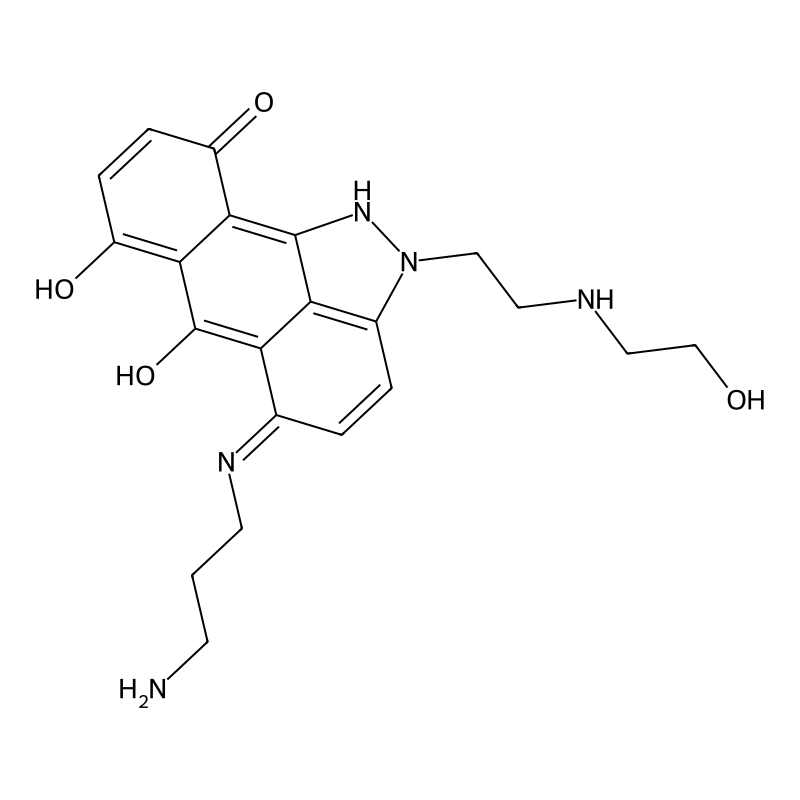

Piroxantrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Buffer, pH4 > 9.60 (mg/mL)

Buffer, pH9 > 11.50 (mg/mL)

Ethanol < 0.73 (mg/mL)

DMA 0.70 (mg/mL)

DMSO > 9.60 (mg/mL)

CHCl3 < 0.77 (mg/mL)

EtOAc < 0.71 (mg/mL)

t-BuOH < 0.71 (mg/mL)

Synonyms

Canonical SMILES

Piroxantrone: Mechanism and Structural Analogue Data

Piroxantrone is a member of the anthrapyrazole class of synthetic anticancer drugs, designed to retain the efficacy of anthracyclines while reducing cardiotoxicity by diminishing the potential to generate semiquinone free radicals [1]. Its primary mechanism of action is based on DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and inhibition of DNA synthesis [1].

The table below summarizes key mechanistic and structural information for this compound and its class:

| Property | Description |

|---|---|

| Drug Class | Anthrapyrazole [1] |

| Primary Mechanism | DNA intercalation, topoisomerase II inhibition [1] |

| Structural Analogue | Mitoxantrone (an anthracenedione) [1] |

| Clinical Status | Underwent clinical trials (Phase II for metastatic breast cancer) [1] |

| Design Goal | Reduced cardiotoxicity compared to anthracyclines (e.g., Doxorubicin) [1] |

Quantitative data on DNA binding is more readily available for mitoxantrone, which is structurally and mechanistically similar. The following table summarizes experimental findings on mitoxantrone's interaction with DNA, which can serve as a reference for the behavior expected from this compound:

| Parameter | Value / Finding | Experimental Method |

|---|---|---|

| Binding Constant (KD) | Decreased with increasing temperature [2] | Surface Plasmon Resonance (SPR) |

| Binding Forces | Hydrogen bonding (major force), Van der Waals forces [2] [3] | SPR & Fluorescence Spectroscopy |

| Thermodynamics | Exothermic, spontaneous process (negative ΔH, negative ΔG) [3] | SPR & Fluorescence Spectroscopy |

| Effect on DNA | Induces single & double strand breaks, inhibits DNA/RNA synthesis [4] | Biochemical assays |

| Cellular Resistance | Associated with altered cell membrane and impaired drug transport [4] | In vitro cellular studies |

Experimental Techniques for Studying DNA Intercalation

The following workflow outlines a combined methodological approach, supported by data from mitoxantrone studies, for characterizing drug-DNA intercalation.

Experimental workflow for DNA intercalation studies.

The key experimental steps are:

- Sample Preparation: A 16 base pair double-stranded DNA sequence is often used. For SPR, one strand is typically amine-terminated for immobilization on a gold sensor chip [2].

- Fluorescence Spectroscopy: Mitoxantrone exhibits strong intrinsic fluorescence. Adding DNA quenches this fluorescence via a static quenching mechanism, indicating complex formation. Measurements are taken at various temperatures [2] [3].

- Surface Plasmon Resonance (SPR): This label-free method immobilizes DNA on a sensor chip. The drug is flowed over the surface, and the binding response in real-time is used to calculate association and dissociation rate constants, and the equilibrium binding constant [2].

Cellular Consequences and Broader Signaling Impact

DNA intercalation by drugs like this compound has downstream consequences beyond simple binding. A key effect is the disruption of RNA transcription. Studies show that DNA intercalators potently inhibit transcription by RNA Polymerase I, which is responsible for ribosomal RNA synthesis. This occurs because intercalation displaces crucial transcription factors from the promoter region of ribosomal DNA [5].

Furthermore, disrupting the tumor's blood supply is a validated anti-cancer strategy. The diagram below shows the angiogenesis signaling pathway that tumor cells use to stimulate new blood vessel growth. While not a direct target of this compound, this pathway is the target of other anti-cancer drugs and provides context for the multi-faceted approach to cancer therapy.

Signaling pathway for tumor angiogenesis. In the tumor microenvironment, hypoxia stabilizes the transcription factor HIF-1α, which promotes the release of growth factors like VEGF. These factors bind to receptors on endothelial cells, activating signaling pathways that drive new blood vessel growth to support the tumor [6]. Pericytes provide structural support through reciprocal signaling with endothelial cells [6].

Key Research Implications

- This compound's Profile: The data on mitoxantrone and the anthrapyrazole class strongly suggests this compound functions as a classic DNA intercalator, likely sharing similar binding forces and thermodynamic profiles.

- Transcription Inhibition: A significant and potentially selective anti-cancer mechanism of intercalators is the disruption of RNA Polymerase I, making ribosomal RNA synthesis a vulnerable target in cancer cells [5].

- Methodology: A combination of fluorescence spectroscopy and SPR provides a robust, complementary approach for a full kinetic and thermodynamic characterization of drug-DNA interactions [2].

References

- 1. Application of Multivariate Adaptive Regression Splines ... [mdpi.com]

- 2. Intercalation of anticancer drug mitoxantrone into DNA [sciencedirect.com]

- 3. Intercalation of anticancer drug mitoxantrone into DNA [ui.adsabs.harvard.edu]

- 4. Molecular and biochemical pharmacology of mitoxantrone [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Intercalators Inhibit Eukaryotic Ribosomal RNA ... [mdpi.com]

- 6. Angiogenesis Resources [cellsignal.com]

Chemical Profile and Key Preclinical Findings

Piroxantrone, initially known as oxantrazole (NSC-349174), is an anthrapyrazole analog developed as an anthracycline-like antitumor agent [1] [2]. The table below summarizes its core preclinical pharmacological characteristics.

| Parameter | Findings |

|---|---|

| Chemical Class | Anthrapyrazole [1] [2] |

| Plasma Stability | Unstable in plasma (especially human, ( t_{1/2} < 5 ) min at 37°C); degradation prevented by ascorbic acid [1] [2] |

| Murine Pharmacokinetics | Two-compartment model; Elimination ( t_{1/2} ): 330 min; Clearance: 458 ml/min/m²; V~ss~: 87.9 L/m² [1] [2] |

| C × t value (90 mg/m² i.v. in mice) | 177 μg·min/ml [1] [2] |

| Metabolism | Converted to a polar conjugate (likely a β-glucuronide) in vivo in mice and by rat hepatic microsomes [1] [2] |

| Cellular Mechanism | Induces protein-associated DNA strand breaks in human rhabdomyosarcoma cells; repair complete within 15 hours [1] [2] |

Related Compound: Pixantrone Preclinical Insights

Pixantrone is a later-developed aza-anthracenedione designed to reduce cardiotoxicity [3]. The following diagram illustrates its multi-faceted mechanism of action and metabolic pathway.

Pixantrone's multi-targeted cytotoxicity and reduced cardiotoxicity profile.

The table below provides a quantitative summary of pixantrone's preclinical activity.

| Testing Model | Details & Findings |

|---|---|

| In Vitro Cytotoxicity (PPTP cell line panel) | Median rIC~50~: 54 nM (range: <3 nM to 1.03 μM); lowest in Ewing sarcoma panel (14 nM) [3]. |

| In Vivo Efficacy (mouse xenografts, 7.5 mg/kg i.v., q4d×3) | 2 of 8 models showed significantly improved event-free survival; 1 of 8 (Wilms tumor) showed a complete response [3]. |

| Mouse Pharmacokinetics (30 mg/kg i.v.) | Multi-compartmental distribution and elimination; samples detectable up to 24 hours post-dose [3]. |

Experimental Protocols for Key Assays

For researchers looking to implement these studies, here are methodologies for critical experiments.

Plasma Stability Assay [1] [2]:

- Procedure: Incubate this compound in fresh mouse, dog, or human plasma at 37°C.

- Stabilization: Add ascorbic acid to prevent oxidative degradation.

- Analysis: Use reversed-phase high-performance liquid chromatography (RP-HPLC) to quantify parent drug remaining over time.

In Vitro Cytotoxicity Assay (DIMSCAN) [3]:

- Cell Lines: Utilize a characterized panel (e.g., 24 cancer cell lines).

- Drug Exposure: Incubate cells with pixantrone for 96 hours across a concentration gradient (e.g., 3.0 nM to 30 μM).

- Analysis: Measure cell viability to determine relative IC~50~ values.

DNA Strand Break Analysis (Alkaline Elution) [1] [2]:

- Cells: Treat a human rhabdomyosarcoma cell line with this compound.

- Lysis & Elution: Lyse cells on a filter and elute DNA with an alkaline buffer. DNA strand breaks cause faster elution.

- Detection & Repair: Quantify protein-associated DNA strand breaks. To assess repair, monitor damage reversal over 15 hours after drug removal.

Context and Deeper Insights

- This compound's Developmental Context: The available preclinical data for this compound was gathered in preparation for Phase I clinical trials. The reported C × t value (177 μg·min/ml) was specifically used to guide dose-escalation in its subsequent Phase I trial [1] [2].

- Rationale for Pixantrone's Development: Pixantrone was specifically designed as an aza-anthracenedione to address the cardiotoxicity associated with anthracyclines and anthracenediones like mitoxantrone. Its key structural advantage is the lack of a quinone-hydroquinone moiety, which is responsible for the iron binding and generation of oxygen free radicals that cause cardiotoxicity [3].

References

piroxantrone pharmacokinetics plasma elimination

Piroxantrone Pharmacokinetic Parameters

The following table consolidates key pharmacokinetic data from clinical and preclinical studies.

| Parameter | Human Clinical Trial (with G-CSF) [1] | Human Phase I Study [2] | Rhesus Monkey Study [3] |

|---|---|---|---|

| Dosage Range | 150 to 555 mg/m² | 90 to 190 mg/m² | 150 mg/m² |

| Administration | 1-hour IV infusion | 1-hour IV infusion | 1-hour IV infusion |

| Distribution Half-life (t₁/₂ α) | 3.2 ± 2.7 min | 2.9 ± 5.3 min | 1.0 min |

| Elimination Half-life (t₁/₂ β) | 82 ± 92 min | 18.7 ± 36.5 min | 180 min |

| Plasma Clearance | 840 ± 230 mL/min/m² | 720 ± 210 mL/min/m² | 1420 mL/min/m² |

| Area Under Curve (AUC) | Reported (dose-dependent) | 435 μmol·min/L (at MTD) | 220 μM·min |

| Linear Elimination | Yes (over 4-fold dose range) | Clearance did not vary with dose | Information not specified |

This compound's pharmacokinetics are characterized by rapid distribution and a shorter elimination phase, with linear kinetics observed over the studied dose ranges [1]. A key finding from preclinical research is that this compound was not detectable in cerebrospinal fluid, indicating poor penetration of the blood-brain barrier [3].

Metabolism and Urinary Excretion

A study in Rhesus monkeys identified the metabolic and excretion profile of this compound, which provides insights for interpreting human data [3]:

- Metabolites: this compound and three other compounds not present in pre-treatment samples were detected in urine.

- Major Metabolite: The major urinary metabolite was isolated. Its cytotoxicity against MOLT-4 cells in vitro was at least one log less than that of the parent this compound compound.

- Conjugation: One of the other detected compounds was determined to be a glucuronide conjugation product of the major metabolite.

The following diagram illustrates the metabolic pathway of this compound based on the Rhesus monkey study:

This compound metabolic pathway and detected urinary compounds.

Detailed Experimental Protocols

The pharmacokinetic data summarized above were generated using specific and rigorous methodologies.

Human Clinical Trial Protocol (with G-CSF) [1]

- Study Design: A phase I and pharmacokinetic study of a 1-hour intravenous infusion of this compound in combination with granulocyte-colony stimulating factor (G-CSF).

- Patients: 37 patients were studied over a dosage range of 150 to 555 mg/m².

- Pharmacokinetic Analysis: Plasma elimination of this compound was found to be biexponential. A limited sampling strategy was developed to estimate total drug exposure (AUC) from plasma this compound concentrations at 30, 60, and 120 minutes after the start of the infusion.

Preclinical Protocol (Rhesus Monkey) [3]

- Model: Rhesus monkey model for continuous infusion of drugs into cerebrospinal fluid.

- Dosing: Intravenous dose of 150 mg/m² administered over 60 minutes.

- Sample Collection: Concomitant serial sampling of plasma and cerebrospinal fluid (CSF) was performed to determine drug penetration into the CNS.

- Metabolite Analysis: Urine was analyzed for drug-related compounds. The major urinary metabolite was isolated, and its cytotoxicity was evaluated in vitro against MOLT-4 cells using established colorimetric assays (e.g., MTT assay).

Key Implications for Drug Development

- Predictable Dosing: The linear elimination of this compound over a nearly 4-fold dose range indicates that systemic drug exposure remains predictable when dose adjustments are made [1].

- Limited CNS Activity: The inability to detect this compound in the CSF suggests the drug is unlikely to be effective against primary brain tumors or central nervous system metastases through systemic administration [3].

- Low-Risk Metabolites: The major identified metabolite demonstrates significantly reduced cytotoxicity, which may simplify the toxicity profile [3].

References

- 1. Pharmacokinetics of this compound in a Phase I Trial of this compound and Granulocyte-Colony Stimulating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study and pharmacodynamics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of this compound in the Rhesus monkey | Investigational New Drugs [link.springer.com]

Known Pharmacokinetic Data of Piroxantrone

The table below summarizes the key pharmacokinetic parameters and metabolic findings for piroxantrone from a phase I clinical trial [1] [2].

| Parameter | Details |

|---|---|

| Dosage Range | 150 to 555 mg/m² (as a 1-hour infusion) [1] |

| Plasma Elimination | Biexponential [1] [2] |

| Half-Life (t₁/₂ α) | 3.2 ± 2.7 min (mean ± SD) [1] |

| Half-Life (t₁/₂ β) | 82 ± 92 min [1] / 18.7 ± 36.5 min [2] |

| Clearance | 840 ± 230 mL/min/m² [1] |

| Metabolite Observation | A "presumed this compound metabolite" was detected in patient plasma [1]. |

| Metabolite Cytotoxicity | Not believed to contribute significantly to antitumor effects at plasma concentrations [1]. |

Proposed Experimental Protocol for Metabolite ID

Although data on this compound is limited, established methodologies for related compounds like mitoxantrone and losoxantrone provide a robust technical roadmap [3] [4]. The following workflow outlines a comprehensive strategy for isolating and identifying this compound metabolites.

Experimental workflow for metabolite identification

Sample Collection and Extraction

- Source: Collect biological fluids, typically urine or plasma, after drug administration. For urine, a vesicourethral catheter can ensure precise collection [3].

- Extraction: Develop a solid-phase or liquid-liquid extraction protocol specific to anthrapyrazole compounds to isolate metabolites from the matrix [3].

Chromatographic Separation

- Technique: Use High-Performance Liquid Chromatography (HPLC).

- Conditions: Employ a reverse-phase C18 column. For optimal MS compatibility, use a mobile phase containing volatile buffer salts like ammonium trifluoroacetate in trifluoroacetic acid, with acetonitrile as the organic modifier [4]. This setup efficiently separates strongly basic compounds like anthrapyrazoles.

Metabolite Detection and Structural Elucidation

- Tandem Mass Spectrometry (MS/MS): This is a cornerstone technique. It provides the molecular weight and fragmentation pattern of metabolites, offering definitive evidence for their structure [3] [4]. High-resolution MS can determine exact mass for elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For a conclusive structural identification, isolate pure metabolites (e.g., from large-scale urine samples) and perform NMR analysis [3]. This technique confirms the exact chemical structure and the site of modification.

- Enzymatic Hydrolysis: To identify conjugated metabolites (e.g., glucuronides), incubate the sample with specific enzymes like β-glucuronidase. The disappearance of the metabolite peak and concomitant appearance of the parent drug (this compound) on HPLC confirms a glucuronide conjugate [3].

Key Considerations for Researchers

- Interspecies Variation: Be cautious when extrapolating data from animal models. A glucuronic acid conjugate was the main metabolite of mitoxantrone in pigs but not in humans, highlighting significant interspecies differences in biotransformation [3].

- Analytical Sensitivity: this compound has rapid plasma clearance. Ensure your analytical methods are sufficiently sensitive to detect low metabolite concentrations, which may have been a limitation in earlier studies [2].

The most promising path forward is to apply modern, sensitive LC-MS/MS and NMR techniques to well-collected patient samples, using the methodologies established for its analogs as a guide.

References

- 1. Pharmacokinetics of this compound in a phase I trial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study and pharmacodynamics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of urinary metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Oxidative Biotransformation of Losoxantrone (CI-941) [sciencedirect.com]

piroxantrone biosynthesis and derivation

Metabolism of Piroxantrone

The metabolic fate of this compound was elucidated in a Rhesus monkey model. After administration, the drug undergoes transformation into several metabolites, which are then excreted [1].

The table below summarizes the key pharmacokinetic parameters and metabolic findings:

| Parameter / Finding | Details |

|---|---|

| Administration | Intravenous (150 mg/m² over 60 min) [1] |

| Plasma Half-Life (t₁/₂β) | 180 minutes [1] |

| Plasma Clearance | 1420 ml/min/m² [1] |

| CSF Penetration | Not detectable [1] |

| Urinary Metabolites | This compound and three other compounds [1] |

| Major Metabolite | Isolated; cytotoxicity at least one log less than parent drug [1] |

| Conjugation Product | One metabolite identified as a glucuronide of the major metabolite [1] |

Rational Design of this compound Derivatives

To develop more effective anticancer drugs, researchers have used this compound's core structure, the anthrapyrazole, as a building block for novel compounds. The goal is to enhance DNA binding and overcome the cardiotoxicity associated with older anthracycline drugs [2] [3].

Rational Design Strategies for this compound Derivatives

Bisanthrapyrazoles

This strategy involves chemically linking two anthrapyrazole molecules with a flexible chain. Compounds with 2 to 5 methylene groups in the linker (compounds 2-5) demonstrated bisintercalation, binding to DNA much more strongly than the monomeric parent compound or the control drug doxorubicin [2]. Despite potent DNA binding, these bisanthrapyrazoles showed growth inhibitory effects in the low micromolar range, which, while an improvement over the parent compound, were not as potent as some other clinical drugs [2].

Anthrapyrazole-Netropsin Combilexins

This approach creates hybrid molecules that combine a DNA-intercalating anthrapyrazole with a DNA minor groove binder (netropsin analog) [3]. One hybrid compound containing two N-methylpyrrole groups and two terminal (dimethylamino)alkyl side chains (compound 16) displayed strong DNA binding and submicromolar cytotoxicity against human leukemia cells, acting as a topoisomerase IIα poison [3].

Research Applications and Future Directions

The methodologies from these studies provide a framework for ongoing anticancer drug development.

- For metabolism studies, the protocol from the primate model can be adapted for evaluating the pharmacokinetics and metabolic stability of new anthrapyrazole derivatives [1].

- For derivative design, the structure-based approach using molecular docking to design and screen bisintercalators before synthesis is a powerful strategy to prioritize compounds with the strongest predicted DNA binding [2].

References

Documented Cytotoxicity of Piroxantrone on MOLT-4 Cells

The table below summarizes the key finding from a 1993 study that directly investigated piroxantrone's effect on MOLT-4 cells [1].

| Assay Type | Cell Line | Test Agent | Key Finding | Contextual Note |

|---|---|---|---|---|

| Cytotoxicity assay (in vitro) | MOLT-4 (Human T-cell leukemia) | This compound | Cytotoxic | Activity reported against a panel of human tumor cell lines. |

| Cytotoxicity assay (in vitro) | MOLT-4 | Major urinary metabolite of this compound | Cytotoxicity at least one log less than the parent compound | The metabolite's activity was significantly reduced. |

This study also provided foundational pharmacokinetic data in a non-human primate model, showing this compound has a biphasic elimination from plasma with a mean terminal half-life (t1/2 β) of 180 minutes and a mean area under the curve (AUC) of 220 µM·min after a 150 mg/m² intravenous dose [1].

MOLT-4 Cell Line in Research

The MOLT-4 cell line is a well-established model for T-cell acute lymphoblastic leukemia (T-ALL) in biomedical research. It is frequently used in cytotoxicity and drug resistance studies [2] [3] [4].

- Induction of Multidrug Resistance (MDR): MOLT-4 cells can develop resistance upon exposure to anticancer agents. This resistance is closely related to increased expression of P-glycoprotein (P-gp) and MDR1 mRNA, which can be overcome with P-gp modulators like cyclosporin A (CsA) [2].

- Cytotoxicity Assay Applications: The cell line is commonly used in standard cytotoxicity assays like the MTT assay to evaluate the efficacy of various therapeutic agents, from standard chemotherapy drugs to natural compounds like bee venom [4] [5].

Experimental Protocol for Cytotoxicity Assessment

While a specific protocol for this compound is not detailed in the search results, the general methodology for assessing cytotoxicity against MOLT-4 cells using the MTT assay is standardized [4] [5]. The workflow below outlines the key steps:

General MTT assay workflow for MOLT-4 cell cytotoxicity testing.

Research Gaps and Future Directions

Based on the search results, several key areas of information on this compound are missing:

- Mechanism of Action: The specific mechanism by which this compound induces cytotoxicity in MOLT-4 cells (e.g., DNA intercalation, topoisomerase inhibition) is not detailed.

- Signaling Pathways: The intracellular signaling pathways affected by this compound in this cell line have not been elucidated.

- Comprehensive Data: IC50 values, dose-response curves, and comparisons with other standard chemotherapies for MOLT-4 are unavailable in the retrieved documents.

- Recent Research: The most specific study on this compound and MOLT-4 is from 1993, indicating a significant gap in recent research [1].

How to Proceed with Further Research

Given the limitations of the available data, you may need to:

- Consult specialized scientific databases like those from the National Cancer Institute (NCI) for potential screening data.

- Perform a broader literature review on the general class of anthrapyrazole agents to which this compound belongs.

- Consider laboratory investigation to generate new data on this compound's effects and mechanisms using modern cell biology techniques.

References

- 1. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of... [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of multidrug resistance in MOLT-4 cells by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Simulated microgravity impairs human NK cell cytotoxic activity... [nature.com]

- 4. Potentiation of a novel palladium (II) complex lethality with bee venom... [jvat.biomedcentral.com]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Introduction to Piroxantrone (NSC 349174)

Piroxantrone (originally known as oxantrazole) is an anthrapyrazole analog, a class of compounds designed as anthracycline-like antitumor agents with the goal of achieving comparable efficacy while reducing side effects, particularly cardiotoxicity [1]. It was one of the first agents from this class to enter clinical evaluation [2].

Preclinical Pharmacology and Rationale

The development of this compound was grounded in a thorough preclinical pharmacological assessment to guide its transition into human trials.

- Mechanism of Action: In vitro studies demonstrated that this compound introduces protein-associated DNA strand breaks in human rhabdomyosarcoma cells. The repair of this DNA damage was observed to be complete within 15 hours [1]. This action is consistent with other anthrapyrazoles, which are known to act as DNA-intercalating agents and topoisomerase II inhibitors [3].

- Plasma Stability: A critical finding during preclinical development was the relative instability of this compound in plasma. It was found to be particularly unstable in fresh human plasma, with a half-life exceeding 5 minutes at 37°C. This degradation was prevented by adding ascorbic acid, suggesting a pathway of oxidative degradation [1].

- Murine Pharmacokinetics: Following rapid intravenous administration to mice, the plasma elimination of this compound was best described by a two-compartment open model. Key pharmacokinetic parameters are summarized in the table below [1]:

| Pharmacokinetic Parameter | Value in Mice |

|---|---|

| Elimination-phase half-life (t₁/₂β) | 330 min |

| Total Body Clearance (CL) | 458 ml/min/m² |

| Steady-State Volume of Distribution (Vss) | 87.9 L/m² |

| C × t value (after 90 mg/m² dose) | 177 μg·min/ml |

- Metabolism: Evidence from rat and mouse studies indicated that this compound was converted to a polar conjugate, presumed to be a β-glucuronide. This conversion was observed in vivo in mice and with rat hepatic microsomal preparations, but not with mouse microsomes [1].

Phase I Clinical Trial and Pharmacodynamics

The phase I trial of this compound was notable for prospectively testing a pharmacologically guided dose escalation schema, a modern approach for phase I anticancer drug trials at the time [2] [4].

- Trial Design: The drug was administered as a 1-hour intravenous infusion every 3 weeks to patients with advanced cancer. The starting dose was 7.5 mg/m², with escalations up to 190 mg/m² [2].

- Dose-Limiting Toxicity and MTD: The dose-limiting toxicity was myelosuppression, with leukopenia being the predominant issue. Non-hematological toxicities were minimal and included nausea and vomiting, alopecia, mucositis, and phlebitis. The study concluded that the maximum tolerated dose (MTD) was 190 mg/m², and the recommended dose for Phase II trials was 150 mg/m² [2].

- Clinical Pharmacokinetics: In patients, this compound's plasma elimination was rapid and best fit a two-compartment model. Key parameters from the clinical study are detailed in the table below [2]:

| Clinical PK Parameter | Value (Mean ± SD) |

|---|---|

| Plasma Clearance Rate | 1290 ± 484 ml/min (720 ± 210 ml/min/m²) |

| Distribution Half-life (t₁/₂α) | 2.9 ± 5.3 min |

| Elimination Half-life (t₁/₂β) | 18.7 ± 36.5 min |

| Area Under Curve (AUC) at MTD (190 mg/m²) | 435 μmol·min/L |

- Pharmacodynamics: A critical finding was that the percentage decrease in WBC and neutrophil count was correlated with the drug's AUC, establishing a clear exposure-toxicity relationship [2].

Mechanism Visualization: Topoisomerase II Poisoning

Anthrapyrazoles like this compound are understood to function as topoisomerase II poisons. The following diagram illustrates this mechanism, which leads to cell death.

Conclusion and Research Implications

The development of this compound represents an early application of pharmacology-based dose escalation in oncology drug development. While the approach did not significantly reduce the number of dose levels needed to reach the MTD in this case—due to factors like assay insensitivity, rapid plasma elimination, and a starting dose close to the target exposure—it successfully established the practical utility of such a model [2]. The drug's primary challenge was its instability in human plasma, a property identified preclinically that likely impacted its performance [1].

References

- 1. Preclinical pharmacology of the anthrapyrazole analog oxantrazole... [link.springer.com]

- 2. Phase I study and pharmacodynamics of this compound ( NSC )... 349174 [pubmed.ncbi.nlm.nih.gov]

- 3. Phenanthriplatin Acts as a Covalent Topoisomerase II Poison [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologically Based Phase I Trials in Cancer ... [sciencedirect.com]

Piroxantrone Clinical Pharmacology & Development Overview

Piroxantrone (PRX, NSC 349174) is an anthrapyrazole class agent that functions as a DNA intercalator [1]. The following table summarizes its key characteristics from its early development phase.

| Parameter | Details |

|---|---|

| Drug Class | Anthrapyrazole (DNA intercalating agent) [1] |

| Mechanism of Action | DNA intercalation, causing crosslinks and strand breaks [1] |

| Recommended Phase II Dose (RP2D) | 150 mg/m² administered as a 1-hour intravenous infusion every 21 days [1] |

| Maximum Tolerated Dose (MTD) | 190 mg/m² (on a 1-hour infusion every 3 weeks schedule) [1] |

| Dose-Limiting Toxicity (DLT) | Myelosuppression (leukopenia predominating) [1] |

| Other Notable Toxicities | Nausea and vomiting, alopecia, mucositis, phlebitis [1] |

| Phase II Efficacy Outcome | Inactive in advanced adenocarcinoma of the pancreas and advanced non-small cell lung cancer (NSCLC) [2] [3] |

Detailed Dose Escalation Schema & Protocol

This protocol is derived from the published Phase I trial which utilized a pharmacology-based dose escalation schema [1].

Phase I Trial Design Summary

- Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of this compound.

- Schedule: Administered as a 1-hour intravenous infusion every 3 weeks.

- Patient Population: Patients with advanced cancer.

- Dose Escalation: The study started at 7.5 mg/m² and escalated to 190 mg/m² [1].

The workflow for determining the RP2D in this Phase I trial, which combined an initial pharmacology-guided escalation with a subsequent 3+3 design, is illustrated below.

Quantitative Data from the Phase I Trial

The following table summarizes the key pharmacokinetic and toxicological data observed in the Phase I study [1].

| Parameter | Value (Mean ± SD) | Details |

|---|---|---|

| Plasma Clearance | 1290 ± 484 ml/min | Did not vary with dose. |

| Elimination Half-Life (t1/2 beta) | 18.7 ± 36.5 min | Rapid plasma elimination. |

| Area Under Curve (AUC) at MTD | 435 µmol·min/l | 40% higher than preclinically predicted. |

| Key Correlation | Percentage decrease in WBC/neutrophils AUC | Supported pharmacodynamics relationship. |

Clinical Application Notes & Cautions for Researchers

- Efficacy Limitations: Subsequent Phase II trials concluded that this compound lacks significant antitumor activity in advanced pancreatic cancer and NSCLC [2] [3]. Therefore, this schema is primarily of historical and methodological interest.

- Schema Performance: The pharmacology-based escalation did not reduce the number of dose levels needed to reach the MTD, due to challenges like rapid plasma clearance and assay insensitivity [1]. However, it established the practical use of such an approach.

- Modern Context: Current Phase I trials often include a dose expansion phase after MTD determination. This phase enrolls more patients to better characterize safety, pharmacokinetics, and preliminary efficacy in specific tumor types, which helps in refining the RP2D [4].

References

- 1. Phase I study and pharmacodynamics of this compound (NSC 349174)... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase II trial of this compound in adenocarcinoma of the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II trial of this compound in advanced non-small cell carcinoma of... [link.springer.com]

- 4. Expansion Phases in Oncology Trials: A Dose to RP2D Guide [quanticate.com]

Protocol for Maximum Tolerated Dose (MTD) Determination in Oncology Drug Development

Introduction and Definition

The Maximum Tolerated Dose (MTD) is a critical concept in oncology drug development, defined as the highest dose of a drug that does not produce unacceptable toxicity [1] [2]. The primary objective of a Phase I clinical trial is to identify the MTD, which then establishes the upper dose limit for all subsequent efficacy trials [1]. This determination is fundamental for optimizing the therapeutic window where maximum anticancer activity can be achieved with manageable side effects.

The process focuses on identifying Dose-Limiting Toxicities (DLTs), which are unacceptable side effects that would necessitate treatment cessation or dose reduction [1]. What constitutes "unacceptable" is relative to the disease context; toxicities that would be unacceptable for a headache remedy may be tolerated for a chemotherapeutic agent [1].

Preclinical MTD Testing

Before human trials, MTD testing is conducted during preclinical development to establish a safe starting dose for first-in-human (FIH) studies [2].

Objectives and Design

Preclinical MTD studies aim to:

- Establish a therapeutic baseline for a specific drug [2]

- Inform the starting clinical dose regimen for IND applications [2]

- Guide safety pharmacology studies needed for regulatory submissions [2]

These studies typically use a minimum number of test species and include toxicological endpoints such as clinical observations, body weight changes, and clinical pathology to determine potential acute toxicities [2]. The observation period is typically 1-3 days between dose escalations to allow for delayed toxicity observation [2].

Safety Pharmacology Assessment

Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on physiological functions and focus on three core systems [2]:

- Central Nervous System: Motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature

- Cardiovascular System: Blood pressure and heart rate

- Respiratory System: Respiratory rate and other measures of respiratory function

Clinical Phase I Trial Design for MTD Determination

Traditional Dose Escalation Design

A typical Phase I trial enrolls subjects into successive groups (cohorts) of approximately eight subjects each [1]. The first cohort receives a conservative starting dose, often a small fraction of the lowest dose that causes toxicity in animals [1]. If no DLTs are observed, subsequent cohorts receive progressively higher doses until DLTs occur [1].

The dose escalation process continues until the MTD is identified, which is formally defined as the largest dose that doesn't produce DLTs in a substantial number of subjects (typically more than 5-10 percent) [1]. Once DLTs are observed, the area around that dose level is explored in more detail to precisely estimate the MTD [1].

Adaptive and Novel Trial Designs

Recent advances in trial methodology aim to accelerate MTD identification. Time-to-event model-assisted designs (TITE) allow trials to proceed to the next cohort during safety assessment for the current cohort, addressing challenges with rapid patient enrollment or late-onset toxicity [3].

Early identification designs use dose-retainment probability calculations to identify MTD before reaching maximum sample size, potentially reducing study duration by approximately 50% compared to traditional model-assisted designs [3]. These approaches determine early identification when the MTD is estimated with sufficient accuracy, typically using a threshold of 0.4 for dose-retainment probability [3].

Case Study: Piroxantrone MTD Determination

A Phase I trial of high-dose this compound provides a specific example of MTD determination in practice [4].

Study Design and Results

Thirty-eight patients received 121 courses of this compound administered once every 21 days [4]. Initial patient cohorts received this compound alone starting at 150 mg/m², with doses escalated in subsequent patients until DLT was reached [4]. Additional patient cohorts then received escalating doses of this compound with granulocyte colony-stimulating factor (G-CSF) beginning day 2 [4].

The table below summarizes the key findings from this trial:

| Parameter | This compound Alone | This compound with G-CSF |

|---|---|---|

| Starting Dose | 150 mg/m² | 185 mg/m² |

| Dose-Limiting Toxicity | Neutropenia (at 185 mg/m²) | Thrombocytopenia (at 445 mg/m²) |

| Maximum Tolerated Dose | 150 mg/m² | 355 mg/m² |

| Impact of G-CSF | - | >2-fold increase in MTD |

Cardiotoxicity Observations

A significant finding from the this compound trial was cardiotoxicity [4]. Seven patients developed symptomatic congestive heart failure at cumulative this compound doses ranging from 855 to 2,475 mg/m², with two deaths from cardiotoxicity [4]. Six of these seven patients had previously received doxorubicin, highlighting the importance of prior treatment history in toxicity risk assessment [4].

This observation aligns with broader patterns of anticancer drug cardiotoxicity, which can manifest as hypertension, arrhythmias, cardiac dysfunction, ischemia, or heart failure [5]. Cardiotoxicity can be categorized by timing (acute, subacute, or chronic) or mechanism (Type I: irreversible, dose-related; Type II: reversible, not dose-related) [5].

Experimental Workflow and Decision Pathways

The following diagram illustrates the standard workflow for MTD determination in a Phase I clinical trial:

Data Collection and Analysis

Statistical Considerations

Statistical analysis of Phase I data is typically descriptive, with summary tables and graphs of event rates at each dose level [1]. Formal hypothesis testing is usually not required, and sample sizes are often based on prior experience with similar drugs rather than formal power calculations [1].

Toxicity Monitoring and Assessment

Comprehensive toxicity monitoring is essential throughout the MTD determination process. Key parameters include:

- Hematological toxicity: Neutropenia, thrombocytopenia, anemia [4]

- Cardiotoxicity: Left ventricular dysfunction, congestive heart failure, arrhythmias [4] [5]

- Other organ toxicities: Hepatic, renal, neurological [2]

- General toxicity: Nausea, vomiting, fatigue, mucositis [1]

Conclusion and Recommendations

MTD determination remains a cornerstone of oncology drug development, balancing efficacy potential with toxicity risk. The this compound case study demonstrates several key principles:

- Growth factor support (e.g., G-CSF) can significantly increase MTD for agents with hematological DLTs [4]

- Cumulative toxicities (e.g., cardiotoxicity) may emerge despite acceptable acute toxicity [4]

- Prior treatment history significantly influences toxicity risk [4]

Contemporary approaches to MTD determination are evolving toward more efficient adaptive designs that can accelerate drug development while maintaining patient safety [3]. These methodologies are particularly valuable for novel drug classes where preclinical models may poorly predict human toxicity.

References

- 1. Human Drug Testing Phase I: Determining the Maximum ... Tolerated [dummies.com]

- 2. The Importance of Maximum ( Tolerated ) Testing in... Dose MTD [pharmoutsourcing.com]

- 3. Adaptive design for identifying maximum early to... tolerated dose [bmcmedresmethodol.biomedcentral.com]

- 4. Phase I study of high- dose with granulocyte... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cardiotoxicity related to non-small cell lung ... [frontiersin.org]

Analytical Context for Piroxantrone

Piroxantrone is an anthrapyrazole, a class of compounds designed to be similar to anthracyclines but without the quinone moiety responsible for cardiotoxicity [1]. This structural information is crucial for HPLC method development.

The table below summarizes key chemical and biological characteristics that influence analytical strategy:

| Aspect | Description | Implication for HPLC Analysis |

|---|---|---|

| Chemical Class | Anthrapyrazole [1] | Serves as a starting point for method screening; similar compounds may share HPLC conditions. |

| Core Structure | Multi-ring aromatic system, lacking a quinone [1] | Suggests strong UV-Vis absorbance, facilitating UV detection. |

| Key Attribute | DNA bisintercalator [1] | Indicates potential for strong interaction with stationary phases; may require masking agents in the mobile phase to reduce peak tailing. |

Proposed HPLC Method Development Protocol

This protocol outlines a systematic approach to develop and validate a stability-indicating HPLC method for this compound.

Goals and Scope

- Primary Goal: To develop a specific, accurate, and precise HPLC method for the quantification of this compound and its potential impurities.

- Application: Drug substance and product testing, stability studies, and impurity profiling.

Materials and Equipment

- Chemical Reference Standard: this compound (CAS 91441-23-5) [2].

- HPLC System: Equipped with a UV-Vis or Photodiode Array (PDA) detector.

- Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a recommended starting point.

- Solvents: HPLC-grade water, acetonitrile, and methanol. Buffers: Potassium phosphate or ammonium formate/acetate.

- Sample Preparation: Volumetric flasks, syringes, and syringe filters (nylon or PVDF, 0.45 µm or 0.22 µm).

Method Development Workflow

The following diagram illustrates the key stages of the method development process:

Critical Method Parameters to Optimize:

- Mobile Phase: A binary system is recommended.

- Aqueous Phase: 10-50 mM buffer (e.g., phosphate or formate). Test pH between 2.5 and 4.0 to suppress silanol interactions and improve peak shape.

- Organic Phase: Acetonitrile is often preferred over methanol for lower backpressure and UV cutoff.

- Gradient Program: Begin with a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to elute this compound and any impurities. Fine-tune for optimal separation.

- Detection Wavelength: Use a PDA detector to obtain a UV spectrum of this compound. The multi-ring structure will have strong absorbance; select a wavelength of maximum absorbance (λmax) for highest sensitivity.

- Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40°C are standard starting points.

Method Validation Protocol

Once the method is optimized, it must be validated according to regulatory guidelines like ICH Q2(R1). Key parameters to assess include:

- Specificity: Demonstrate that the peak for this compound is pure and separated from impurities and degradation products (e.g., from forced degradation studies).

- Linearity and Range: Prepare and analyze a minimum of 5 concentrations, typically from 50% to 150% of the target assay concentration.

- Accuracy: Perform recovery studies by spiking known amounts of the reference standard, targeting 98-102% recovery.

- Precision: Includes repeatability (minimum 6 injections at 100% concentration) and intermediate precision (different days, analysts, instruments).

- Robustness: Deliberately vary method parameters (e.g., pH ±0.2, temperature ±5°C) to assess the method's resilience.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Peak Tailing | Secondary interactions with residual silanols | Use a lower pH mobile phase (e.g., pH 2.5-3.5) or a dedicated "base-deactivated" column. |

| Low Resolution | Inadequate separation from impurities | Adjust the gradient profile (slope, initial/final organic percentage) or try a different column chemistry (e.g., C8, phenyl). |

| Retention Time Drift | Unstable mobile phase pH or column temperature | Ensure mobile phase buffers are fresh and column temperature is controlled. |

References

Confirmed Metabolite and Basic Pharmacokinetics

A phase I clinical trial confirmed the presence of a previously undescribed metabolite in patient plasma following piroxantrone administration [1]. The key findings are summarized in the table below.

| Aspect | Details from Literature |

|---|---|

| Parent Drug | This compound (an anthrapyrazole derivative) [1] |

| Metabolite Status | A presumed metabolite was detected in human plasma [1]. |

| Identified? | Structure not fully elucidated at the time of publication [1]. |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) [1]. |

| Contribution to Efficacy | Not believed to contribute significantly to antitumor effects at observed plasma concentrations [1]. |

Potential Strategies and Insights from Related Compounds

Given the lack of direct data, the following suggestions are based on general analytical principles and techniques used for structurally or functionally related compounds, such as mitoxantrone and other anthrapyrazoles.

Sample Preparation and Extraction

For extracting drugs and metabolites from biological fluids like plasma and urine, liquid-liquid extraction is a standard technique.

- Fundamental Method: The process generally involves adding a water-miscible organic solvent (e.g., methanol or acetonitrile) to the biological sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the analytes is collected for analysis [2].

- Advanced Phase Separation: A more robust method involves a two-phase system. One established protocol uses methyl tert-butyl ether (MTBE) and methanol. After initial extraction, the addition of a methanol-water mixture induces phase separation, yielding an upper organic layer (good for lipophilic compounds) and a lower aqueous layer (good for polar metabolites), which can be analyzed separately [2].

Analytical Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and detecting such compounds.

- This compound Analysis: The cited pharmacokinetic study used HPLC to monitor this compound and its metabolite in plasma [1].

- Mitoxantrone Example: For the related drug mitoxantrone, methods were developed specifically for the "extraction of mitoxantrone metabolites" from urine, followed by separation using liquid chromatography [3]. Detection can be achieved with UV-Vis detectors [4] or mass spectrometers [3].

Structural Elucidation Techniques

Once isolated, powerful analytical techniques are required to determine the precise structure of the metabolites.

- Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that reveal the molecular structure. This technique was used to confirm the structure of a mitoxantrone metabolite as a monocarboxylic acid derivative [3].

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a definitive tool for elucidating the structure of unknown compounds. Researchers have synthesized 13C-labeled versions of drugs like mitoxantrone to facilitate the detection and structural confirmation of its metabolites via NMR [3].

The diagram below outlines a potential workflow for metabolite isolation and identification, integrating the techniques discussed.

References

- 1. Pharmacokinetics of this compound in a phase I trial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of urinary metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and separation of mitoxantrone and its ... [sciencedirect.com]

Application Notes and Protocol: Piroxantrone with G-CSF Administration

Drug Profiles and Mechanism of Action

Piroxantrone Hydrochloride

This compound (NSC 349174) is an anthrapyrazole derivative developed as a DNA-intercalating agent with broad-spectrum antitumor activity. A key design objective was to achieve therapeutic efficacy with reduced cardiac toxicity compared to traditional anthracyclines like doxorubicin. [1]

Granulocyte Colony-Stimulating Factor (G-CSF)

G-CSF is a hematopoietic growth factor that primarily stimulates the myeloid lineage. Its key mechanisms of action include:

- Mitotic Activation: Stimulating the proliferation of granulopoietic progenitor and precursor cells. [2]

- Maturation Acceleration: Shortening the maturation time of granulocyte precursors in the bone marrow. [2] [3]

- Viability Enhancement: Blocking apoptosis and maintaining the viability of progenitor cells and their mature progeny. [3]

- Post-Mitotic Amplification: Increasing the release of mature neutrophils from the bone marrow into the bloodstream. [2]

The predominant G-CSF derivative used in the cited this compound trial was Filgrastim, a short-acting, non-glycosylated recombinant human G-CSF. [4] [2]

Key Quantitative Data from Clinical Studies

The following tables consolidate quantitative findings from the primary Phase I study of high-dose this compound with G-CSF and associated pharmacokinetic research.

Table 1: Key Efficacy and Toxicity Findings from Phase I Study (this compound + G-CSF) [4]

| Parameter | This compound Alone | This compound + G-CSF |

|---|---|---|

| Maximum-Tolerated Dose (MTD) | 150 mg/m² | 355 mg/m² |

| Dose-Limiting Toxicity (DLT) at MTD | Neutropenia | Thrombocytopenia |

| Dose Intensity Increase with G-CSF | (Baseline) | > 2-fold |

| Cardiotoxicity (Congestive Heart Failure) | Observed at cumulative doses of 855 - 2,475 mg/m² | |

| Patient Profile at Highest Cardiotoxicity Risk | Patients with prior anthracycline (e.g., Doxorubicin) treatment |

Table 2: Pharmacokinetic Profile of this compound (150 mg/m² IV over 60 minutes) in Rhesus Monkey Model [1]

| Pharmacokinetic Parameter | Value (Mean) |

|---|---|

| Distribution Half-life (t₁/₂ α) | 1.0 minutes |

| Elimination Half-life (t₁/₂ β) | 180 minutes |

| Area Under the Curve (AUC) | 220 μM·min |

| Clearance | 1420 ml/min/m² |

| Cerebrospinal Fluid (CSF) Penetration | Not detectable |

Experimental Protocols

Phase I Clinical Trial Protocol: High-Dose this compound with G-CSF

This protocol is adapted from the foundational Phase I study. [4]

3.1.1 Drug Administration

- This compound: Administered as an intravenous infusion once every 21 days.

- Starting Dose: 150 mg/m² for cohorts without G-CSF support.

- Dose Escalation: Subsequent patient cohorts received escalating doses, starting at 185 mg/m², concurrently with G-CSF.

- G-CSF (Filgrastim): Administered subcutaneously at a standard dose (e.g., 5 μg/kg/day). The first G-CSF dose is given on Day 2 of the cycle (24 hours after this compound infusion) and continues daily until neutrophil recovery. [4]

3.1.2 Monitoring and Dose-Limiting Toxicity (DLT)

- Hematological Monitoring: Complete blood counts (CBC) with differential were monitored frequently to assess neutropenia and thrombocytopenia.

- DLT Definition: The dose level at which ≥ 3 of 6 patients experienced severe, predefined hematological toxicity (e.g., Grade 4 neutropenia with complications, Grade 3 thrombocytopenia with bleeding). [4]

- Cardiac Monitoring: Left ventricular ejection fraction (LVEF) was assessed via multigated acquisition (MUGA) scan or echocardiogram at baseline and before each treatment cycle due to the risk of congestive heart failure (CHF). [4]

Pharmacokinetic Assessment Protocol

A non-human primate (Rhesus monkey) model was used to characterize this compound's pharmacokinetics. [1]

- Dosing: A single intravenous dose of 150 mg/m² administered over 60 minutes.

- Sample Collection: Serial blood samples were collected in heparinized tubes at predetermined time points post-infusion for plasma separation. Cerebrospinal fluid (CSF) samples were obtained via an implanted subcutaneous access port.

- Bioanalysis: this compound concentrations in plasma and CSF were determined using a validated high-performance liquid chromatography (HPLC) assay. [1]

- Data Analysis: Pharmacokinetic parameters (half-life, AUC, clearance) were calculated using a standard non-compartmental method.

Critical Safety and Toxicity Management

The combination of high-dose this compound and G-CSF presents specific safety concerns that require vigilant management.

Cardiotoxicity

Cardiotoxicity is a prominent and dose-limiting non-hematological toxicity. [4]

- Manifestation: Symptomatic congestive heart failure (CHF).

- Cumulative Dose Relationship: CHF occurred at cumulative this compound doses ranging from 855 to 2,475 mg/m².

- Risk Factor: A history of prior anthracycline (e.g., doxorubicin) therapy significantly increases risk; 6 out of 7 patients who developed CHF had such a history. [4]

- Risk Mitigation:

- Patient Selection: Exercise extreme caution or avoid use in patients with prior anthracycline exposure.

- Routine Cardiac Monitoring: Implement mandatory, regular monitoring of cardiac function (e.g., LVEF) before each cycle and after cumulative doses exceed 700 mg/m².

- Dose Capping: Consider a lifetime cumulative dose limit.

Hematological Toxicity

- Without G-CSF: Neutropenia is dose-limiting, defining an MTD of 150 mg/m². [4]

- With G-CSF: G-CSF ameliorates neutropenia, enabling dose escalation. However, thrombocytopenia then becomes the dose-limiting toxicity at 445 mg/m², establishing a new MTD of 355 mg/m² with G-CSF support. [4]

The following diagram illustrates the dose-limiting toxicity and the role of G-CSF based on the Phase I study outcomes.

Biomodeling of G-CSF Dynamics

Understanding G-CSF's effects requires consideration of its complex, nonlinear pharmacokinetics and pharmacodynamics, which can be described by biomathematical models. [2]

- Filgrastim (short-acting): Eliminated via renal excretion and receptor-mediated degradation, resulting in a short half-life (approx. 3.5 hours) that necessitates daily injections. [2] [3]

- Pegfilgrastim (long-acting): Pegylation reduces renal clearance, prolonging the half-life to 30-53 hours and allowing for a single injection per chemotherapy cycle. Its receptor binding affinity may be slightly reduced. [2] [3]

- Key Model Parameters: These models incorporate factors such as delayed drug absorption from subcutaneous tissue, dose-dependent bioavailability, unspecific first-order elimination, specific elimination dependent on neutrophil count, and reversible protein binding. [2]

Conclusion and Research Implications

The combination of high-dose this compound and G-CSF represents a classical strategy to increase cytotoxic dose intensity. The primary research implication from the available data is that while G-CSF successfully mitigates neutropenia and allows for a more than twofold increase in the this compound MTD, it unmasks a significant and potentially severe cardiotoxicity risk, particularly in patients previously treated with anthracyclines.

Future research with similar combinations should prioritize:

- Rigorous Cardiac Safety Planning: Implementing proactive and frequent cardiac monitoring protocols from the earliest phases of clinical development.

- Patient Stratification: Carefully selecting patient populations, potentially excluding those with prior anthracycline exposure or significant cardiac risk factors.

- Exploration of Alternative G-CSF Scheduling: Investigating whether modified G-CSF dosing schedules could influence the toxicity profile.

References

- 1. , cerebrospinal fluid penetration, and metabolism of... Pharmacokinetics [link.springer.com]

- 2. and -dynamic modelling of Pharmacokinetic - G derivatives in... CSF [pmc.ncbi.nlm.nih.gov]

- 3. Current state and future opportunities in granulocyte colony ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of high-dose this compound with granulocyte ... [pubmed.ncbi.nlm.nih.gov]

piroxantrone soft tissue sarcoma treatment

Piroxantrone in Clinical Trials

The search of clinical trial registries reveals only one historical study involving this compound:

| Trial Number | Cancer Type | Trial Title | Status | Relevance to Soft Tissue Sarcoma |

|---|---|---|---|---|

| SWOG-9116 [1] | Disseminated Malignant Melanoma | Evaluation of this compound in Disseminated Malignant Melanoma, Phase II | Closed | Did not study soft tissue sarcoma |

No recent or ongoing clinical trials investigating this compound for soft tissue sarcoma were identified. Current research focuses on other treatment strategies, as outlined below.

Current and Emerging Soft Tissue Sarcoma Treatments

Modern soft tissue sarcoma treatment is evolving beyond traditional chemotherapy, with new strategies offering more personalized and effective care [2].

Established Chemotherapy Protocols

For context, current standard chemotherapy options for metastatic soft tissue sarcoma do not include this compound [3]:

| Category | Regimen Name / Drug | Standard Dosing (as examples) |

|---|---|---|

| Single-Agent | Doxorubicin | 60-75 mg/m² IV every 3 weeks [3] |

| Ifosfamide | 2000-3000 mg/m²/day IV for 3-4 days, every 21 days [3] | |

| Trabectedin | 1.5 mg/m² IV over 24 hours every 3 weeks [3] | |

| Combination Therapy | Gemcitabine + Docetaxel | Gemcitabine 900 mg/m² (Days 1, 8); Docetaxel 75-100 mg/m² (Day 8); every 21 days [3] |

| AIM (Doxorubicin + Ifosfamide + Mesna) | Doxorubicin 20-25 mg/m² (Days 1-3); Ifosfamide 2000-3000 mg/m² (Days 1-3); every 21-28 days [3] |

Novel Therapeutic Strategies

Recent research is focused on several innovative approaches [2]:

- Antibody-Drug Conjugates (ADCs): Designed to deliver potent cytotoxic drugs directly to tumor cells by targeting surface antigens, minimizing damage to healthy tissues. Examples in clinical trials include:

- Immunotherapy: Includes immune checkpoint inhibitors and novel agents like LAG-3 inhibitors and bifunctional proteins that target both TGF-β and PD-L1 [2].

- Targeted Therapy: Uses specific molecular inhibitors, such as NTRK inhibitors for NTRK-rearranged sarcomas and gamma-secretase inhibitors for desmoid tumors [2].

- Epigenetic Therapy: Approved for certain sarcoma subtypes, this approach modifies gene expression to combat the cancer [2].

Experimental Protocol Considerations for Novel Agents

For the emerging agents mentioned, early-phase trial protocols share common elements focused on establishing safety and preliminary efficacy.

Phase 1b Trial Workflow for an Investigational ADC

The diagram below outlines a general workflow for an early-stage clinical trial, similar to the one used for Mipasetamab uzoptirine [2]:

Key Biomarker Assessment Protocol

For an ADC like M3554, which targets GD2, confirming target expression is a critical component of the experimental protocol [2].

- Objective: To validate GD2 antigen expression on sarcoma tumor cells as a potential biomarker for patient selection.

- Experimental Method:

- Sample Collection: Obtain archival formalin-fixed, paraffin-embedded (FFPE) tumor tissue or perform a fresh biopsy.

- Immunohistochemistry (IHC): Stain tissue sections using a validated anti-GD2 monoclonal antibody.

- Scoring and Analysis:

- A pathologist scores the stained samples based on the percentage of positive tumor cells and the intensity of membrane staining.

- A predefined cutoff (e.g., ≥1% of tumor cells with positive membrane staining) is used to classify tumors as GD2-positive.

- Application: This protocol helps determine if there is a correlation between high GD2 expression levels and clinical response to the ADC.

Key Takeaways for Researchers

- This compound is not a current therapeutic candidate for soft tissue sarcoma and its clinical development for this malignancy appears inactive.

- The sarcoma treatment landscape is rapidly advancing with ADCs, immunotherapy, and targeted agents leading a shift towards histotype-tailored treatment [2].

- Focus research efforts on novel pathways and targets such as AXL, GD2, and immune checkpoints, which represent the frontier of sarcoma drug development.

References

piroxantrone metastatic breast cancer regimen

Piroxantrone Clinical Data Summary

The following table summarizes the key efficacy and safety findings from available Phase II clinical trials of this compound in metastatic breast cancer.

| Trial Identifier / Group | Prior Anthracycline? | Dosage Regimen | Patient Number (Evaluable) | Objective Response Rate (ORR) | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|---|---|

| NCCTG (Citation 1) | No | 160 mg/m² IV, every 3 weeks | 30 (29) | 21% (1 CR, 5 PR) | Median response duration: 244 days; Median time to progression: 124 days | Significant cardiotoxicity; 16% median decrease in LVEF at 1000 mg/m²; 2 cases of CHF |

| SWOG (Citation 6) | Mixed (16 of 32 had prior doxorubicin) | 120 mg/m² IV, every 3 weeks | 32 (27) | ~7% (2 PR) | Minimal activity observed | Primarily hematologic toxicity; 1 case of CHF at 960 mg/m² |

Experimental Protocol Overview

For research purposes, here is a detailed methodology based on the Phase II trials cited above.

1. Patient Population

- Inclusion Criteria: Women with histologically confirmed, measurable metastatic breast cancer. Patients must have failed one prior non-anthracycline-containing chemotherapy regimen for metastatic disease (per the NCCTG trial) [1]. The SWOG study included a mixed population, some of whom had prior doxorubicin exposure [2].

- Exclusion Criteria: Prior treatment with anthracyclines (specific to the NCCTG trial); inadequate bone marrow, renal, or hepatic function; and pre-existing significant cardiac dysfunction.

2. Drug Administration

- Dosage: 120 mg/m² to 160 mg/m² of this compound hydrochloride [1] [2].

- Reconstitution: The drug should be reconstituted according to manufacturer specifications (not detailed in search results).

- Administration: Administered as an intravenous (IV) infusion over 60 minutes [1].

- Cycle Length: Planned cycle length is 21 days (3 weeks) [1] [2].

- Dose Modifications: Dose escalation or reduction should be based on hematologic tolerance and non-hematologic toxicity from the previous cycle.

3. Efficacy and Safety Assessments

- Tumor Response: Evaluated using standard criteria (e.g., WHO or RECIST). Objective response requires confirmation at least 4 weeks after initial documentation.

- Complete Response (CR): Disappearance of all known lesions.

- Partial Response (PR): ≥50% decrease in the sum of the products of the perpendicular diameters of all measurable lesions.

- Cardiac Monitoring: Resting Left Ventricular Ejection Fraction (LVEF) must be assessed by radionuclide ventriculography or echocardiogram at baseline and periodically during treatment, especially as the cumulative dose increases [1].

- Hematologic Monitoring: Complete blood counts (CBC) should be performed weekly to monitor for granulocytopenia and other cytopenias [2].

- Tumor Response: Evaluated using standard criteria (e.g., WHO or RECIST). Objective response requires confirmation at least 4 weeks after initial documentation.

Critical Safety and Development Conclusions

- Cardiotoxicity: A major finding across studies was dose-dependent cardiotoxicity. One study reported an estimated median decrease in LVEF of 16% at a cumulative dose of 1000 mg/m², with clinical congestive heart failure (CHF) occurring in two patients [1]. Another study also reported one case of symptomatic CHF [2]. This toxicity profile defeated the original purpose of developing anthrapyrazoles as less cardiotoxic alternatives to anthracyclines.

- Efficacy Conclusion: The consensus from the trials was that this compound exhibited "minimal activity" or a "relatively low level of activity" in metastatic breast cancer [1] [2]. The low response rate, combined with significant toxicity, led researchers to conclude that "this compound cannot be recommended for further development as therapy for women with breast cancer" [1].

Proposed Mechanism and Toxicity Pathway

This compound is a member of the anthrapyrazole class, designed to mimic the efficacy of anthracyclines like doxorubicin while reducing cardiotoxicity. Its mechanism of action is inferred from its relative, mitoxantrone.

Diagram: Proposed mechanism of action and key toxicity pathways of this compound. The drug's primary antineoplastic effect is achieved through DNA intercalation and topoisomerase II inhibition. Although developed to minimize free radical formation, clinical data confirmed that cardiotoxicity via this pathway remained a significant dose-limiting effect, alongside myelosuppression [1] [3] [4].

Research Implications and Future Directions

For drug development professionals, the this compound case offers critical lessons.

- The anthrapyrazole backbone may still hold promise for creating safer chemotherapeutic agents, but significant molecular redesign is necessary to truly dissociate its efficacy from cardiotoxic effects. As concluded in the original research, "further study of other anthrapyrazoles is necessary to determine if the promise of this new class of agents can be fulfilled" [1].

- This case highlights the critical importance of robust cardiac monitoring in early-phase trials for any compound structurally or mechanistically related to anthracyclines.

References

Piroxantrone in Gastric Carcinoma: Clinical Application Notes

Executive Summary

Piroxantrone is a synthetic anthrapyrazole compound that functions as a DNA intercalating agent [1]. Phase II clinical trials conducted in the 1990s investigated its efficacy and safety in patients with advanced, measurable gastric adenocarcinoma. The outcomes from these studies consistently demonstrated that this compound, at a dose of 150 mg/m² administered intravenously every 21 days, possesses minimal anti-tumor activity against this malignancy [1] [2]. Consequently, no further development of this specific agent for gastric cancer is recommended.

Drug Profile & Mechanism of Action

- Drug Name: this compound

- Chemical Class: Anthrapyrazole; synthetic intercalating agent [1].

- Mechanism of Action: this compound intercalates into DNA, leading to disruption of DNA structure and function. This action is similar to other intercalating agents like the related anthracenediones [1] [3].

- Development Status for Gastric Cancer: Investigation discontinued due to lack of efficacy.

Clinical Efficacy Data in Gastric Carcinoma

The table below summarizes the key efficacy findings from two phase II trials of single-agent this compound.

| Study Reference | Patient Population | Dosage Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) | Conclusion |

|---|---|---|---|---|---|

| Pazdur et al. (1994) [1] | Advanced, measurable gastric adenocarcinoma; no prior chemotherapy | 150 mg/m² IV, Day 1, every 21 days | 15 | 0% (No CR, PR, or minor responses) | No significant activity against advanced gastric cancer. |

| Southwest Oncology Group (1994) [2] | Advanced gastric adenocarcinoma | 150 mg/m² IV, every 21 days | 21 | 5% (1 objective response) | Minimal activity; no further investigation recommended. |

CR: Complete Response; PR: Partial Response; IV: Intravenous.

Safety and Toxicity Profile

The toxicity profile of this compound was primarily characterized by hematological events, consistent with its mechanism as a cytotoxic agent.

| Toxicity Type | Common Manifestations (Grade ≥ 3) | Frequency |

|---|---|---|

| Hematological | Granulocytopenia, anemia [1] | Very common; reported in 13/21 (62%) of patients in one study [2]. |

| Gastrointestinal | Nausea, vomiting, stomatitis, anorexia [1] | Common |

| Other | Fatigue, alopecia, hyperbilirubinemia, increased alkaline phosphatase [1] | Common |

Experimental Protocol Summary

The following methodology is derived from the published phase II trials.

Patient Selection:

- Key Inclusion Criteria: Histologically confirmed advanced gastric adenocarcinoma; measurable disease; no prior chemotherapy; adequate performance status (e.g., ECOG 0-1) [1] [2].

- Key Exclusion Criteria: Not explicitly detailed in results, but standard for oncology trials (e.g., severe comorbid conditions, inadequate organ function).

Dosing and Administration:

Assessment Criteria:

The experimental workflow for these clinical studies is outlined in the diagram below.

Comparison with a Related Anthracenedione: Mitoxantrone

Mitoxantrone is an approved anthracenedione with a similar mechanism of action (DNA intercalation, topoisomerase II inhibition) [3] [4]. While not used for gastric cancer, its profile helps contextualize this compound's class effects and safety monitoring requirements.

| Parameter | This compound | Mitoxantrone |

|---|---|---|

| Primary Indications | Investigational (no approved indication) | Acute Leukemia, Multiple Sclerosis [3] [5] |

| Key Toxicities | Myelosuppression, GI toxicity [1] [2] | Myelosuppression, Cardiotoxicity (dose-dependent), Secondary Leukemia [3] [4] [6] |

| Dose-Limiting Toxicity | Hematological [2] | Cardiotoxicity (cumulative dose > 140 mg/m²) [6] [7] |

| Required Monitoring | Blood counts [1] | LVEF (heart function), Blood counts [6] [7] |

Conclusion and Research Implications

The investigation of this compound in gastric carcinoma underscores the critical importance of robust phase II trials in drug development. The conclusive lack of efficacy led to the discontinuation of its development for this indication, thereby allowing research resources to be redirected to more promising agents.

Future research in gastric cancer should focus on:

- Combination Therapies: Evaluating new agents in combination with established backbone chemotherapies like fluoropyrimidines and platinum analogs [8].

- Novel Mechanisms: Exploring drugs with different mechanisms of action to overcome resistance.

- Biomarker-Driven Selection: Identifying predictive biomarkers to select patient populations most likely to benefit from specific treatments.

References

- 1. Phase II trial of this compound in metastatic gastric ... [link.springer.com]

- 2. Phase II Trial of this compound in Gastric Carcinoma ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitoxantrone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Mitoxantrone - an overview [sciencedirect.com]

- 5. Mitoxantrone (intravenous route) - Side effects & uses [mayoclinic.org]

- 6. Mitoxantrone (Novantrone®) [oncolink.org]

- 7. Mitoxantrone Side Effects: Common, Severe, Long Term [drugs.com]

- 8. Phase II multi-institutional prospective randomised trial ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Assessment of Piroxantrone Cerebrospinal Fluid Penetration: Protocols and Application Notes

Drug Background and Blood-CSF Barrier Principles

Piroxantrone (also known as oxantrazole, NSC 349174) is an anthrapyrazole derivative developed as an alternative to traditional anthracyclines, with demonstrated broad-spectrum antitumor activity in preclinical models and a potentially improved cardiac toxicity profile. Understanding the central nervous system (CNS) penetration of chemotherapeutic agents is critical for evaluating their potential efficacy against brain tumors and CNS metastases. The blood-cerebrospinal fluid (CSF) barrier represents a significant obstacle to drug delivery into the CNS, with penetration limited by factors including molecular size, lipophilicity, plasma protein binding, and affinity for active efflux transporters [1].

The physiological barriers protecting the CNS, including the blood-brain barrier (BBB) and blood-CSF barrier, significantly restrict drug penetration into the brain and CSF compartments. These barriers feature tight junctions between endothelial and epithelial cells that limit paracellular transport, along with active efflux transporters (such as P-glycoprotein and breast cancer resistance protein) that pump compounds back into the bloodstream [1] [2]. For this compound specifically, the CSF penetration characteristics had not been determined until the pivotal non-human primate study discussed in this application note, which revealed undetectable CSF concentrations following systemic administration [3] [4].

Pharmacokinetic Profile and Experimental Quantification

Key Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Preclinical and Clinical Studies

| Parameter | Rhesus Monkey (150 mg/m²) | Human Clinical Trial | Method of Analysis |

|---|---|---|---|

| t₁/₂ α (distribution) | 1.0 minute | 3.2 ± 2.7 minutes | Biexponential curve fitting |

| t₁/₂ β (elimination) | 180 minutes | 82 ± 92 minutes | Biexponential curve fitting |

| Clearance | 1420 ml/min/m² | 840 ± 230 ml/min/m² | Non-compartmental analysis |

| AUC | 220 μM·min | Not specified | Linear trapezoidal method |

| CSF Penetration | Not detectable | Not assessed | Direct CSF sampling/HPLC |

Table 2: Comparison of this compound Properties Relevant to CNS Penetration

| Property | Impact on CNS Penetration | Experimental Assessment |

|---|---|---|

| Molecular Weight | Moderate (may limit diffusion) | Chemical analysis |

| Lipophilicity | Not specified in studies | Log P calculation |

| Protein Binding | High (limits free fraction) | Plasma protein binding assays |

| Efflux Transporter Susceptibility | Potential P-gp substrate (inferred) | Transporter assays |

| CSF:Plasma Ratio | Undetectable | Simultaneous plasma/CSF sampling |

Experimental Methodology for Pharmacokinetic Assessment

Animal Model and Dosing Protocol: The definitive assessment of this compound CSF penetration was conducted using a rhesus monkey model (n=5), chosen for its relevance to human BBB physiology. Animals received this compound at 150 mg/m² via intravenous infusion over 60 minutes. This dose was selected based on prior toxicity studies and represents a clinically relevant exposure level [3].

Sample Collection and Timing: Simultaneous blood and CSF samples were collected at predetermined intervals. Blood samples were drawn into heparinized tubes at baseline, during infusion (30 minutes), at end of infusion (60 minutes), and at 5, 15, 30, 60, 120, and 180 minutes post-infusion. CSF samples (0.5-1.0 mL) were obtained via a pre-implanted subcutaneous catheter and Ommaya reservoir inserted into the lateral ventricle or lumbar subarachnoid space, with sampling times coordinated with plasma collection [3].

Bioanalytical Method - HPLC Analysis:

- Plasma Processing: Samples were immediately centrifuged at 2000 × g for 10 minutes at 4°C. Plasma was separated and stored at -70°C until analysis.

- CSF Processing: Samples were centrifuged to remove any cellular elements and stored at -70°C.

- Chromatographic Conditions: this compound concentrations in plasma and CSF were quantified using a reversed-phase high-performance liquid chromatography (HPLC) assay with electrochemical detection. The system employed a C18 analytical column (5μm, 4.6 × 150 mm) with a mobile phase consisting of methanol:acetonitrile:0.1M ammonium acetate (30:20:50, v/v/v) at pH 7.0. Flow rate was maintained at 1.0 mL/min with detection at 659 nm [3].

- Validation Parameters: The assay was validated for specificity, sensitivity (limit of detection: 1-2 ng/mL), linearity (r² > 0.998), accuracy (85-115%), and precision (CV < 15%) across the relevant concentration range.

Pharmacokinetic Analysis: Concentration-time data were analyzed using biexponential curve fitting with MLAB software. The model with the lowest Akaike Information Criterion (AIC) value was selected as most appropriate. Area under the curve (AUC) was calculated using the linear trapezoidal method, while clearance was determined by dose/AUC [3] [5].

Cerebrospinal Fluid Penetration Assessment

Direct Assessment Protocol

The CSF penetration capability of this compound was evaluated through direct sampling of ventricular CSF via an indwelling catheter. This method allows for direct quantification of drug concentrations in the CSF compartment without the potential contamination issues associated with lumbar puncture.

Experimental Workflow:

Key Findings: Despite robust plasma concentrations achieving levels sufficient for antitumor activity (mean AUC: 220 μM·min), this compound remained undetectable in all CSF samples across the sampling timeline. The limit of detection for the HPLC assay (1-2 ng/mL) established the maximum possible CSF:plasma ratio at <0.01, indicating profoundly limited CNS penetration [3] [4].